5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring, a cyclopropyl group, and a piperazine moiety
Preparation Methods
The synthesis of 5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The initial step involves the formation of the pyrimidine ring through the condensation of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via a cyclopropanation reaction, which typically involves the use of cyclopropyl halides and a suitable base.
Chlorination: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Piperazine coupling: The final step involves the coupling of the piperazine moiety to the pyrimidine ring, which is typically carried out using a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used
Scientific Research Applications
5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways involved in diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
5-chloro-2-(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit anticancer activity and are studied for their potential as CDK inhibitors.
Pyrido[2,3-d]pyrimidine derivatives: Known for their antiproliferative and antimicrobial activities, these compounds share structural similarities with the target compound.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are investigated for their anticancer properties and have shown promising results in preclinical studies.
Properties
Molecular Formula |
C18H21ClN6 |
---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-2-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C18H21ClN6/c19-13-10-20-18(21-11-13)25-8-6-24(7-9-25)17-14-2-1-3-15(14)22-16(23-17)12-4-5-12/h10-12H,1-9H2 |
InChI Key |
UCMSEXWFKYJLKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N=C(N=C2N3CCN(CC3)C4=NC=C(C=N4)Cl)C5CC5 |
Origin of Product |
United States |
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